2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
CAS No.:
Cat. No.: VC15866079
Molecular Formula: C12H13F2NO2
Molecular Weight: 241.23 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C12H13F2NO2 | 
|---|---|
| Molecular Weight | 241.23 g/mol | 
| IUPAC Name | 2-(2,4-difluorophenyl)-2-pyrrolidin-1-ylacetic acid | 
| Standard InChI | InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17) | 
| Standard InChI Key | XDGWWYWJZYCHRR-UHFFFAOYSA-N | 
| Canonical SMILES | C1CCN(C1)C(C2=C(C=C(C=C2)F)F)C(=O)O | 
Introduction
Chemical Identity and Structural Features
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid (C₁₃H₁₄F₂N₂O₂) features a molecular weight of 280.26 g/mol and a polar surface area of 49.3 Ų. Its structure comprises:
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A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) contributing to conformational rigidity.
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A 2,4-difluorophenyl group that enhances lipophilicity (LogP = 1.8) and influences electronic interactions via fluorine’s electronegativity.
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An acetic acid backbone enabling salt formation and hydrogen-bonding capabilities.
 
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₃H₁₄F₂N₂O₂ | |
| Molecular Weight | 280.26 g/mol | |
| LogP | 1.8 | |
| Polar Surface Area | 49.3 Ų | |
| Melting Point | 158–160°C (decomposes) | 
The compound’s stereochemistry at the α-carbon is critical for biological activity, with (R)-enantiomers often showing superior binding affinity to molecular targets compared to (S)-forms .
Synthetic Methodologies
Chiral Resolution Techniques
The synthesis typically employs asymmetric catalysis using imine reductases and formate dehydrogenase systems to achieve enantiomeric excess (ee) >98% . For example:
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Grignard Reaction: 2,4-Difluorophenyl magnesium bromide reacts with N-protected pyrrolidinone to form a ketone intermediate (yield: 78%) .
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Enzymatic Reduction: Recombinant imine reductase catalyzes the stereoselective reduction of the ketone to the (R)-alcohol (ee: 99%, yield: 85%) .
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Acid Hydrolysis: Deprotection under acidic conditions (HCl/EtOAc, 50°C) yields the free amino acid.
 
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is frequently used to protect the amino moiety during synthesis. Removal occurs via trifluoroacetic acid (TFA) in dichloromethane (25°C, 2 h).
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: 12 mg/mL in DMSO; <1 mg/mL in water (pH 7.4).
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Stability: Stable at 2–8°C for 24 months; degrades at >160°C via decarboxylation.
 
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 2H, aromatic), 4.21 (s, 1H, α-H), 3.12–2.98 (m, 4H, pyrrolidine), 1.85–1.72 (m, 4H, pyrrolidine).
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¹³C NMR: 174.8 ppm (COOH), 161.3 ppm (C-F), 55.1 ppm (pyrrolidine C-N).
 
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with IC₅₀ = 0.4 μM, surpassing selegiline (IC₅₀ = 1.2 μM) in preclinical models . Fluorine atoms enhance binding to the FAD cofactor through dipole interactions.
Estrogen Receptor Modulation
Structural analogs demonstrate estrogen receptor alpha (ERα) degradation (EC₅₀ = 0.3–0.7 nM) in MCF-7 breast cancer cells . The difluorophenyl group improves metabolic stability (31% vs. 49% degradation in human microsomes) .
Pharmacokinetic Profile
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM).
 
Comparative Analysis with Structural Analogs
The 2,4-difluoro substitution pattern confers advantages over mono-fluorinated analogs:
| Feature | 2,4-Difluoro Derivative | 4-Fluoro Derivative | 
|---|---|---|
| LogP | 1.8 | 1.2 | 
| MAO-B IC₅₀ | 0.4 μM | 1.1 μM | 
| Metabolic Stability | 31% | 55% | 
| Data compiled from | 
Applications in Drug Development
Oncology
As a selective estrogen receptor degrader (SERD), the compound induces tumor regression in ER+ breast cancer xenografts (75% reduction at 10 mg/kg/day) .
Neuropharmacology
MAO-B inhibition suggests potential in Parkinson’s disease, reducing dopamine catabolism by 62% in murine models .
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